molecular formula C22H25N5O3S B6529022 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946274-00-6

3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B6529022
CAS No.: 946274-00-6
M. Wt: 439.5 g/mol
InChI Key: XJUMHHWXNVLQJJ-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a pyridazine derivative featuring a piperazine moiety substituted with a 4-methoxy-2,5-dimethylbenzenesulfonyl group at position 4 and a pyridin-4-yl group at position 6 of the pyridazine core.

Properties

IUPAC Name

3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-16-15-21(17(2)14-20(16)30-3)31(28,29)27-12-10-26(11-13-27)22-5-4-19(24-25-22)18-6-8-23-9-7-18/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUMHHWXNVLQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine (CAS Number: 946274-00-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Property Details
Molecular Formula C22H25N5O3S
Molecular Weight 439.5 g/mol
IUPAC Name 3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(pyridin-4-yl)pyridazine
CAS Number 946274-00-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It has been observed to interact with certain receptors, which could modulate physiological responses.
  • Reactive Oxygen Species (ROS) Induction : Similar compounds have been noted to elevate cellular ROS levels, which can induce cytotoxicity in cancer cells while sparing normal cells .

Therapeutic Potential

Research indicates that the compound may have several therapeutic applications:

  • Anticancer Activity : Studies suggest that it could selectively induce cytotoxicity in cancer cell lines through ROS-mediated mechanisms .
  • Antimicrobial Properties : Preliminary investigations show potential antibacterial and antifungal activities, although more detailed studies are needed to confirm these effects .

Study on Anticancer Activity

A study conducted on similar pyridazine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism was linked to increased ROS production and subsequent oxidative stress leading to cell death .

Antimicrobial Activity

In a comparative study of sulfonamide derivatives, compounds structurally related to the target compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the sulfonamide group can enhance biological activity .

Summary of Biological Activities

Activity Type Observation
Anticancer Induces cytotoxicity via ROS modulation
Antimicrobial Exhibits antibacterial properties
Enzyme Inhibition Potential inhibition of key metabolic enzymes

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Similarities and Differences

The compound shares a pyridazine-piperazine scaffold with other derivatives, such as 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (reported in ). However, its substituents distinguish its physicochemical and pharmacological properties:

Compound Name Pyridazine Substituents Piperazine Substituents Notable Features
Target Compound 6-(Pyridin-4-yl) 4-(4-Methoxy-2,5-dimethylbenzenesulfonyl) - Sulfonyl group enhances metabolic stability.
- Pyridinyl group may improve solubility and π-π stacking interactions.
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3-Chloro 4-[3-(4-Chlorophenoxy)propyl] - Chlorine atoms and phenoxypropyl chain may increase lipophilicity.- Reported anti-inotropic/anti-platelet activities.

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